2-(1H-Imidazol-4-yl)pyridine hydrochloride

Medicinal Chemistry Bioconjugation Formulation

This 2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS 1955493-40-9) is the 2-substituted regioisomer critical for histone demethylase inhibitor development. Unlike the 3- or 4-substituted analogs, this scaffold enables target engagement documented in patent literature. Supplied as the mono-hydrochloride salt at 95% purity with batch-specific HPLC/NMR data, it balances solubility and stability for palladium-catalyzed cross-couplings and N-alkylations. Stored at room temperature under inert atmosphere, it eliminates freezer dependency and freeze-thaw degradation risks. Procure the correct regioisomer from the outset to ensure reproducible SAR results and avoid confounding biological data.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B7984332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-4-yl)pyridine hydrochloride
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=CN2.Cl
InChIInChI=1S/C8H7N3.ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;/h1-6H,(H,9,11);1H
InChIKeyOQOSCHPJAKNWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-4-yl)pyridine Hydrochloride: Core Properties and Procurement Baseline


2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS 1955493-40-9) is a heterocyclic building block featuring a 2-pyridyl substitution on an imidazole ring, with molecular weight 181.62 g/mol and molecular formula C₈H₈ClN₃ [1]. It is a solid compound supplied at 95% purity and is stored at room temperature under an inert atmosphere . The compound serves as a key intermediate in medicinal chemistry for the synthesis of histone demethylase inhibitors and other bioactive molecules [2].

Why 2-(1H-Imidazol-4-yl)pyridine Hydrochloride Cannot Be Interchanged with Other Imidazole-Pyridine Analogs


The position of the imidazole substitution on the pyridine ring critically influences both physicochemical properties and biological activity. For example, the 2-substituted regioisomer (this compound) exhibits a distinct solubility profile and serves as a specific scaffold for histone demethylase inhibitors [1]. In contrast, the 3-substituted regioisomer (3-(1H-imidazol-4-yl)pyridine) demonstrates different handling characteristics, including a higher melting point (117–118°C) , while the 4-substituted analog immethridine is a potent histamine H3 receptor agonist with sub-nanomolar affinity [2]. Even within the same regioisomer family, salt form selection (free base vs. mono-hydrochloride vs. di-hydrochloride) alters solubility and stability, making generic substitution a source of experimental variability. The quantitative comparisons below establish the specific attributes that differentiate 2-(1H-imidazol-4-yl)pyridine hydrochloride from its closest analogs.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-4-yl)pyridine Hydrochloride


Aqueous Solubility of 2-(1H-Imidazol-4-yl)pyridine Hydrochloride vs. Free Base and Dihydrochloride

Computed aqueous solubility of 2-(1H-imidazol-4-yl)pyridine hydrochloride is 0.552 mg/mL (0.00304 mol/L) at ambient conditions , while the corresponding free base (2-(1H-imidazol-4-yl)pyridine) exhibits a calculated solubility of approximately 14,000 mg/L (14 g/L) at 25°C . Although salt formation typically enhances solubility, this apparent discrepancy underscores the importance of experimental validation. The dihydrochloride salt (CAS 16961-47-0) is described as having enhanced water solubility relative to the mono-hydrochloride due to the additional hydrochloride group [1]. This differential solubility profile directly impacts the choice of salt form for aqueous-based synthetic protocols and biological assays.

Medicinal Chemistry Bioconjugation Formulation

Purity Specification and Batch-to-Batch Consistency for 2-(1H-Imidazol-4-yl)pyridine Hydrochloride

2-(1H-Imidazol-4-yl)pyridine hydrochloride is commercially supplied with a standard purity of 95% by multiple vendors, including Sigma-Aldrich and Bidepharm . Bidepharm additionally provides batch-specific analytical data, including NMR, HPLC, and GC chromatograms, ensuring traceable purity verification . This level of documentation exceeds the typical purity reporting for many custom-synthesized imidazole-pyridine analogs, which may only state nominal purity without supporting spectra. The availability of validated purity data reduces the risk of introducing unknown impurities into synthetic sequences and facilitates reproducibility in medicinal chemistry campaigns.

Chemical Synthesis Quality Control Analytical Chemistry

Regioisomeric Specificity: 2-(1H-Imidazol-4-yl)pyridine vs. 3-Position Analogs

The 2-substituted regioisomer (this compound) serves as a specific core scaffold for histone demethylase inhibitors, as described in patent literature, where the 2-pyridyl substitution is essential for target binding [1]. In contrast, the 3-substituted analog (3-(1H-imidazol-4-yl)pyridine) exhibits a higher melting point of 117–118°C and distinct handling characteristics . While direct comparative activity data for the unsubstituted scaffolds are limited, the regioisomeric specificity of downstream bioactive molecules underscores the critical importance of selecting the correct regioisomer for SAR studies. The 4-substituted analog immethridine demonstrates picomolar affinity for the histamine H3 receptor (pKi = 9.07, pEC₅₀ = 9.74), further highlighting the divergent biological profiles of these regioisomers [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Synthetic Accessibility and Utility of 2-(1H-Imidazol-4-yl)pyridine as a Privileged Scaffold

2-(1H-Imidazol-4-yl)pyridine is identified as a core building block in the synthesis of histone demethylase inhibitors, where the imidazole-pyridine core is functionalized at multiple positions to generate potent anticancer agents [1]. The scaffold's synthetic accessibility is further demonstrated by a reported three-component, one-pot condensation yielding 1H-imidazol-4-yl-pyridines from aldehydes, o-picolylamines, and isocyanides using InCl₃ catalyst in methanol [2]. This synthetic route offers operational simplicity and moderate to good yields, making the 2-pyridyl imidazole core more readily accessible than some regioisomeric analogs that require lengthier synthetic sequences. The commercial availability of the hydrochloride salt in 95% purity further streamlines downstream derivatization efforts .

Organic Synthesis Medicinal Chemistry Building Blocks

Storage Stability: 2-(1H-Imidazol-4-yl)pyridine Hydrochloride vs. Dihydrochloride

2-(1H-Imidazol-4-yl)pyridine hydrochloride is recommended for storage at room temperature under an inert atmosphere . In contrast, the dihydrochloride salt (CAS 16961-47-0) and the free base require more stringent storage conditions, including short-term storage at 0–4°C and long-term storage at -20°C [1]. The mono-hydrochloride salt's ability to be stored at ambient temperature simplifies inventory management, reduces energy costs associated with freezer storage, and mitigates the risk of compound degradation due to freeze-thaw cycles. This practical advantage is particularly relevant for laboratories with limited cold storage capacity or for large-scale procurement where freezer space is at a premium.

Compound Management Stability Logistics

Optimal Application Scenarios for 2-(1H-Imidazol-4-yl)pyridine Hydrochloride in Research and Industry


Medicinal Chemistry: Histone Demethylase Inhibitor Development

2-(1H-Imidazol-4-yl)pyridine hydrochloride serves as a validated core scaffold for the synthesis of histone demethylase inhibitors, as documented in patent literature . The 2-pyridyl substitution pattern is essential for target engagement, and the commercial availability of the hydrochloride salt at 95% purity with batch-specific analytical data (NMR, HPLC, GC) enables rapid SAR exploration without the need for in-house scaffold synthesis . Researchers can procure this building block and directly functionalize the imidazole N1, C2, and C5 positions to generate libraries of candidate inhibitors.

Organic Synthesis: Building Block for Cross-Coupling and Functionalization

The compound's room-temperature storage stability under inert atmosphere makes it a convenient building block for routine synthetic transformations, including palladium-catalyzed cross-couplings and N-alkylations . Its well-defined purity (95%) and availability of analytical documentation reduce the risk of unexpected side reactions due to impurities . The mono-hydrochloride salt form offers a balance of solubility and stability that is suitable for a wide range of organic solvents and reaction conditions.

Structure-Activity Relationship (SAR) Studies for Regioisomeric Scaffolds

When investigating the biological activity of imidazole-pyridine scaffolds, the specific regioisomer (2-substituted pyridine) must be procured to avoid confounding SAR results . The 3- and 4-substituted analogs exhibit divergent physicochemical properties (e.g., melting point 117–118°C for the 3-substituted isomer) and distinct biological profiles (e.g., the 4-substituted analog immethridine is a potent H3 agonist with pKi 9.07) [1]. Using the correct regioisomer from the outset ensures that observed biological activity is attributable to the intended molecular structure.

Compound Management: Optimizing Laboratory Storage and Logistics

Laboratories with limited cold storage capacity should prioritize procurement of the mono-hydrochloride salt over the free base or dihydrochloride, as it is the only form recommended for room-temperature storage under inert atmosphere . This simplifies inventory management, reduces freezer space consumption, and eliminates degradation risks associated with freeze-thaw cycles . Procurement decisions that account for storage requirements can lead to significant operational efficiencies in high-throughput chemistry environments.

Technical Documentation Hub

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